In-Depth Technical Guide to the Structure Elucidation of 1,1-Dimethoxypropan-2-amine
In-Depth Technical Guide to the Structure Elucidation of 1,1-Dimethoxypropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of 1,1-dimethoxypropan-2-amine. Due to the limited availability of published experimental data for this specific compound, this document outlines the expected spectroscopic characteristics based on analogous structures and predictive models. It includes detailed, best-practice experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and Fourier-transform infrared (FTIR) spectroscopy. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, a logical workflow for the complete structure elucidation process is presented using a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the characterization of novel small molecules.
Chemical Structure and Properties
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IUPAC Name: 1,1-Dimethoxypropan-2-amine
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CAS Number: 57390-38-2
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Molecular Formula: C₅H₁₃NO₂
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Molecular Weight: 119.16 g/mol
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Predicted Properties:
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Boiling Point: 149.3 °C at 760 mmHg
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Density: 0.929 g/cm³
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Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for 1,1-dimethoxypropan-2-amine.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (CH₃) | ~ 1.1 | Doublet | ~ 6.5 |
| H-2 (CH) | ~ 2.9 | Multiplet | - |
| H-3 (CH(OCH₃)₂) | ~ 4.2 | Doublet | ~ 5.5 |
| -OCH₃ | ~ 3.3 | Singlet | - |
| -NH₂ | ~ 1.5 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (CH₃) | ~ 18 |
| C-2 (CH) | ~ 50 |
| C-3 (CH(OCH₃)₂) | ~ 105 |
| -OCH₃ | ~ 54 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum of 1,1-dimethoxypropan-2-amine would exhibit a molecular ion peak and characteristic fragment ions.
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion |
| 119 | [M]⁺ (Molecular Ion) |
| 104 | [M - CH₃]⁺ |
| 88 | [M - OCH₃]⁺ |
| 75 | [CH(OCH₃)₂]⁺ |
| 44 | [CH(NH₂)CH₃]⁺ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 1,1-dimethoxypropan-2-amine would show characteristic absorption bands for the amine and acetal functional groups.
Table 4: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300-3500 | N-H | Symmetric & Asymmetric Stretching (doublet) |
| 2850-2950 | C-H | Stretching |
| 1590-1650 | N-H | Bending (Scissoring) |
| 1050-1150 | C-O | Stretching (Acetal) |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of 1,1-dimethoxypropan-2-amine.
Materials:
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1,1-dimethoxypropan-2-amine sample
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Deuterated chloroform (CDCl₃)
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NMR tubes
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Pipettes
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NMR spectrometer (e.g., 400 MHz)
Procedure:
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Prepare a sample by dissolving approximately 10-20 mg of 1,1-dimethoxypropan-2-amine in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
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Transfer the solution to an NMR tube using a pipette.
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Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
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Acquire the ¹H NMR spectrum, typically using a standard pulse program.
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Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
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Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
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Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the solvent peak or an internal standard (e.g., TMS).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 1,1-dimethoxypropan-2-amine.
Materials:
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1,1-dimethoxypropan-2-amine sample
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Volatile solvent (e.g., dichloromethane or methanol)
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GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
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Autosampler vials
Procedure:
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Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent.
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Transfer the solution to an autosampler vial.
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Set the GC-MS parameters:
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Injector Temperature: 250 °C
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Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
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Carrier Gas: Helium at a constant flow rate.
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MS Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from a low to high m/z ratio (e.g., 35-300 amu).
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Inject a small volume (e.g., 1 µL) of the sample into the GC.
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Acquire the data, which will include a total ion chromatogram (TIC) and mass spectra for each eluting peak.
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Analyze the mass spectrum of the peak corresponding to 1,1-dimethoxypropan-2-amine to identify the molecular ion and major fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 1,1-dimethoxypropan-2-amine.
Materials:
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1,1-dimethoxypropan-2-amine sample (neat liquid)
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FTIR spectrometer with a liquid sample holder (e.g., salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory)
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Pipette
Procedure:
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Ensure the FTIR sample compartment and any sampling accessories are clean and dry.
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Acquire a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
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If using salt plates, place a small drop of the neat liquid sample onto one plate and carefully place the second plate on top to create a thin film.
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If using an ATR accessory, place a drop of the sample directly onto the ATR crystal.
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Place the sample holder in the FTIR spectrometer.
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Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
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The instrument software will automatically subtract the background spectrum from the sample spectrum.
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Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the comprehensive structure elucidation of 1,1-dimethoxypropan-2-amine, integrating the spectroscopic techniques described above.
Caption: Workflow for the structure elucidation of 1,1-dimethoxypropan-2-amine.
